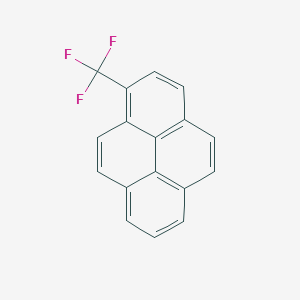

1-(Trifluoromethyl)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Visible-light photoredox catalysis has been used for the synthesis of fluorinated aromatic compounds, including TFMP . The process involves the reactions enabling a direct attachment of CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- substituents to various aromatic compounds . A concise, two-step, one-flask procedure was designed for the synthesis of the test pyrimidine derivative .Molecular Structure Analysis

The spectral features of pyrene are sensitive to the microenvironment of the probe. It exhibits an ensemble of monomer fluorescence emission peaks that report on the polarity of the probe microenvironment . The pyrene molecule optimized at TD-DFT functionals gives the inversion of the first two lowest UV bands .Chemical Reactions Analysis

Bioorthogonal reactions can carry out controlled chemical reactions in living cells and organisms in the presence of biofunctional groups . Visible-light-driven Co-catalyzed trifluoromethylation of polycyclic aromatic hydrocarbons with CF3SO2Cl has been reported .Aplicaciones Científicas De Investigación

Fluorescent Probes in Chemical and Biological Fields

Pyrene and its derivatives, including 1-(Trifluoromethyl)pyrene, are important polycyclic aromatic hydrocarbons that act as fluorophores. They are widely used as fluorescent probes due to their strong emission of fluorescence in live cells, very low cytotoxicity, high fluorescence quantum yield, easy modification, and outstanding cell permeability .

Detection of Pesticides

1-(Trifluoromethyl)pyrene can be used in the detection of pesticides. For instance, fluorescent porous organic polymers prepared using π-conjugated dibromopyrene monomer and boronic acid compounds through a Suzuki coupling reaction have been used for the recognition and detection of pesticides . These polymers exhibit strong fluorescence emission, making them suitable as luminescent chemosensors for organic pesticides .

Bio-imaging

Due to their strong fluorescence emission, pyrene-based materials, including 1-(Trifluoromethyl)pyrene, are used in bio-imaging. They can help in the detection of target materials like metal cations, anions, and neutral molecules .

Detection of Reactive Oxygen Species (ROS) and Reactive Carbonyl Species (RCS)

Pyrene-based materials are also important in the detection of reactive oxygen species (ROS) and reactive carbonyl species (RCS) in living cells, air, soil, and food .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which could potentially include 1-(Trifluoromethyl)pyrene, are used in the agrochemical industry, particularly in the protection of crops from pests .

Pharmaceutical Applications

TFMP and its derivatives also find applications in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

1-(Trifluoromethyl)pyrene (TFMP) is a fluorescent compound that belongs to the pyrene family

Biochemical Pathways

. The aerobic degradation pathway by Mycobacterium vanbaalenii PRY-1 and Mycobactetrium sp. KMS and the anaerobic one, by the facultative bacteria anaerobe Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are reviewed and presented, to describe the complete and integrated degradation mechanism pathway of pyrene .

Direcciones Futuras

The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

1-(trifluoromethyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQUIYPXGNJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)pyrene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)

![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)

![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)

![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)

![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)

![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)